2-Bromo-1-phenyl-pentan-1-one
Overview
Description
Synthesis Analysis
The synthesis of brominated organic compounds is a topic of interest in several papers. For instance, the preparation of ozimes from 1,4-bis(bromomagnesio) butane and 5-isoxazolones in a single step with high yield is described, indicating a general method applicable to hindered 5-isoxazolones for synthesizing spiroisoxazolines . Additionally, the synthesis of 1-bromobicyclo[1.1.1]pentane and its solvolysis to form 3-methylenecyclobutanol is discussed, suggesting a propensity for brominated compounds to undergo solvolysis reactions .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as evidenced by the study of tricyclo[2.1.0.0^1,3]pentane, which is formed as an intermediate in the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium . The structure of this compound was elucidated using 13 C NMR spectroscopy, indicating the importance of spectroscopic methods in analyzing the structure of brominated organics.
Chemical Reactions Analysis
Chemical reactions involving brominated compounds are diverse. The phenyl substitution reactions of 3-bromo-2,4-pentanedionate metal complexes catalyzed by palladium (Suzuki coupling reaction) demonstrate the utility of brominated compounds in cross-coupling reactions to yield various substituted products . Furthermore, the synthesis of azoderivatives from pentane-2,4-dione and aryldiazonium salts shows the reactivity of brominated compounds in forming new chemical entities .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds can be influenced by their molecular structure. For example, the physicochemical and solvatochromic properties of azoderivatives of pentane-2,4-dione were studied, revealing the impact of the para-substituent on the molecule's properties, such as thermal stability and absorption characteristics . This suggests that the physical and chemical properties of "2-Bromo-1-phenyl-pentan-1-one" would also be influenced by its substituents and molecular structure.
Scientific Research Applications
Chemical Reactions and Synthesis
Lithiation Reactions : 2-Bromo-1-phenyl-pentan-1-one is involved in lithiation reactions. For instance, lithiation of 2-bromo-1,1-diphenylethene with n-butyllithium or tert-butyllithium/tetramethylethylenediamine (TMEDA) in pentane at -100 °C effects a halogen-lithium exchange (Korneev & Kaufmann, 2002).
Role in Synthesis of Pyrazoles : The compound is used in the synthesis of substituted pyrazoles. For example, treatment of 1-phenyl-2-bromo-2-arylhydrazonoethanone with sodium etiolates of various compounds in ethanol produces substituted pyrazoles (Shawali & Abdelhamid, 1976).
Synthesis of Aminomethyloxy Derivatives : It's used in the preparation of 2-aminomethyloxy derivatives of 1-(propylsulfanyl)pentane. The starting material is synthesized via the reaction of 1–propanethiol with 1–bromopentan–2–ol (Dzhafarov et al., 2010).
Spectroscopy and Material Science
Vibrational Analysis : The compound is studied in vibrational spectroscopy. For example, infrared and Raman spectra were obtained for branched-chain bromides including 3-bromomethylpentane, showing rotational isomerism (Crowder & Jalilian, 1978).
Complex Formation in Chemistry : It's involved in the formation of complexes, as seen in the synthesis and properties of complexes involving benzimidazole and phenolic residues (Crane & Fenton, 1991).
Molecular Studies and Reactions
Study of Reaction Mechanisms : The compound plays a role in studying the mechanisms of various chemical reactions. For example, a theoretical study on the thermal rearrangements of related compounds provides insights into reaction mechanisms and kinetics (Bozkaya & Özkan, 2012).
Isomer Separation : It's used in isomer separation research, such as in the separation of haloalkane isomers using solid supramolecular adsorption material (Wu et al., 2022).
properties
IUPAC Name |
2-bromo-1-phenylpentan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQFMNXQYSTQPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443789 | |
Record name | 2-bromo-1-phenyl-pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-phenyl-pentan-1-one | |
CAS RN |
49851-31-2 | |
Record name | 2-bromo-1-phenyl-pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30443789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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